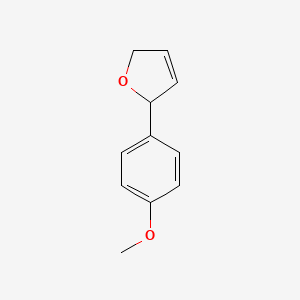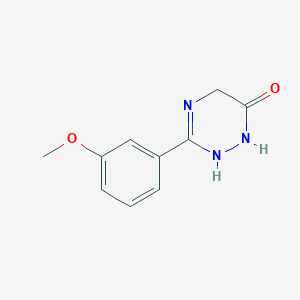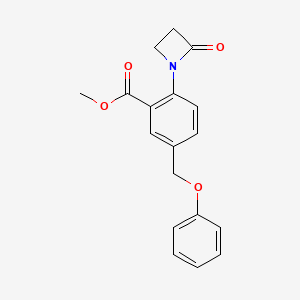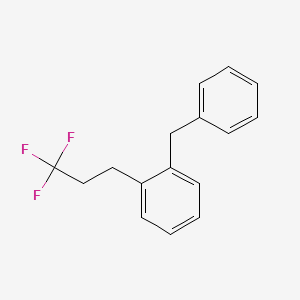
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene is an organic compound characterized by a benzene ring substituted with a benzyl group and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Bromination: Free radical bromination at the benzylic position using N-bromosuccinimide (NBS) is another common reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Substitution: Nucleophiles such as hydroxide ions or water.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzyl alcohols or halides.
Bromination: Benzylic bromides.
Scientific Research Applications
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(3,3,3-trifluoropropyl)benzene involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The benzylic position’s reactivity is attributed to the resonance stabilization of the intermediate carbocation .
Comparison with Similar Compounds
1-Benzyl-2-(3,3,3-trifluoropropyl)benzene can be compared to other benzene derivatives such as:
- 1-Chloro-2-(3,3,3-trifluoropropyl)benzene
- 1-Bromo-2-(3,3,3-trifluoropropyl)benzene
- 1-Methyl-2-(3,3,3-trifluoropropyl)benzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications .
Properties
CAS No. |
80611-69-4 |
|---|---|
Molecular Formula |
C16H15F3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-benzyl-2-(3,3,3-trifluoropropyl)benzene |
InChI |
InChI=1S/C16H15F3/c17-16(18,19)11-10-14-8-4-5-9-15(14)12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
InChI Key |
JZSFJTKBHATJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


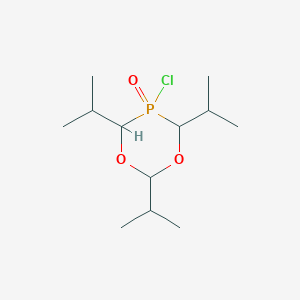
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
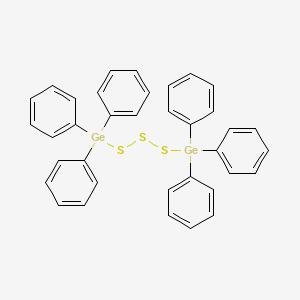
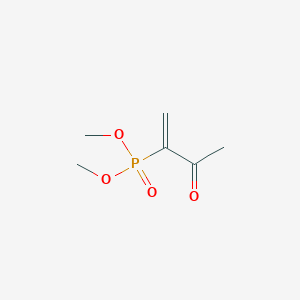


![2,4,4-Trimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14411890.png)
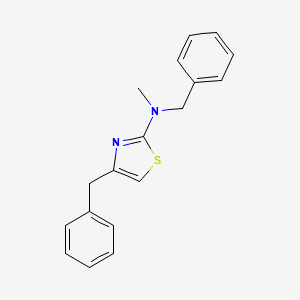

![(3,3-Dimethylbutane-1,1-diyl)bis[fluoro(dimethyl)silane]](/img/structure/B14411927.png)
